methyl 4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoate
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Overview
Description
Methyl 4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This compound, in particular, has a unique structure that makes it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoate typically involves the reaction of 4-aminobenzoic acid with methyl 3-oxo-3-phenylpropanoate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the final ester product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize any side reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoate has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of perfumes and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of methyl 4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Similar structure but lacks the phenylprop-1-enyl group.
Ethyl 4-aminobenzoate: Similar ester but with an ethyl group instead of a methyl group.
Methyl 4-hydroxybenzoate: Similar ester but with a hydroxyl group instead of an amino group.
Uniqueness
Methyl 4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenylprop-1-enyl group enhances its reactivity and potential biological activities compared to similar compounds.
Properties
IUPAC Name |
methyl 4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-21-17(20)14-7-9-15(10-8-14)18-12-11-16(19)13-5-3-2-4-6-13/h2-12,18H,1H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRBWYPGGOCNAZ-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC=CC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N/C=C/C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199347 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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